5-[2,4,5,6,7-pentadeuterio-3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid
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Overview
Description
UR-144 N-pentanoic acid metabolite-d5 is a deuterated form of the UR-144 N-pentanoic acid metabolite. It is a synthetic cannabinoid that is used primarily as an internal standard for the quantification of UR-144 N-pentanoic acid metabolite by gas chromatography or liquid chromatography-mass spectrometry. This compound contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions, which makes it useful in analytical chemistry for precise measurements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UR-144 N-pentanoic acid metabolite-d5 involves the incorporation of deuterium atoms into the UR-144 N-pentanoic acid metabolite. This is typically achieved through deuterium exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of UR-144 N-pentanoic acid metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction environments to ensure the consistency and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
UR-144 N-pentanoic acid metabolite-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
UR-144 N-pentanoic acid metabolite-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard for analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry.
Biology: In studies involving the metabolism and detection of synthetic cannabinoids.
Medicine: For forensic and toxicological analysis to detect the presence of synthetic cannabinoids in biological samples.
Industry: In the development and quality control of synthetic cannabinoid products .
Mechanism of Action
The mechanism of action of UR-144 N-pentanoic acid metabolite-d5 involves its interaction with cannabinoid receptors. UR-144, the parent compound, is a potent synthetic cannabinoid that preferentially binds to the peripheral cannabinoid receptor 2 over the central cannabinoid receptor 1. This binding leads to various physiological effects, including modulation of neurotransmitter release and immune response .
Comparison with Similar Compounds
Similar Compounds
UR-144: The parent compound, a potent synthetic cannabinoid.
XLR11 N-pentanoic acid metabolite-d5: A similar deuterated metabolite used for analytical purposes.
AM2201 N-(4-hydroxypentyl) metabolite: Another synthetic cannabinoid metabolite used in research .
Uniqueness
UR-144 N-pentanoic acid metabolite-d5 is unique due to its deuterated form, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable in forensic and toxicological applications where accurate quantification is essential .
Properties
Molecular Formula |
C21H27NO3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
5-[2,4,5,6,7-pentadeuterio-3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24)/i5D,6D,9D,10D,13D |
InChI Key |
UUTHIAPDCFFQKQ-FOZLTFMXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H] |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C |
Origin of Product |
United States |
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